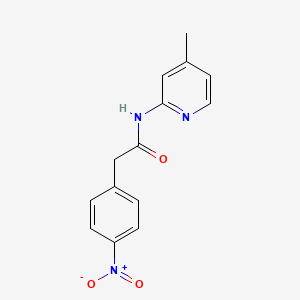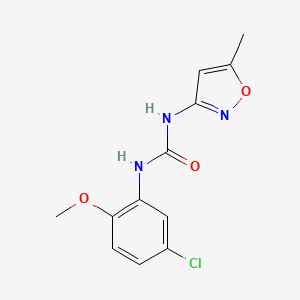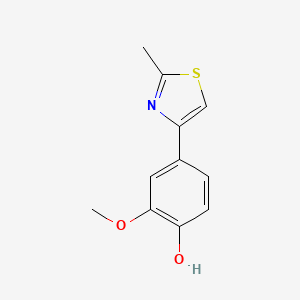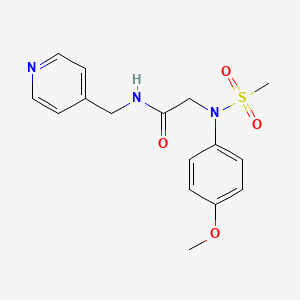
2-(4,5-dimethoxy-2-nitrophenyl)-3-(2-fluorophenyl)acrylonitrile
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(4,5-dimethoxy-2-nitrophenyl)-3-(2-fluorophenyl)acrylonitrile, also known as DMAPF, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. DMAPF is a member of the acrylonitrile family and is a versatile compound that can be synthesized using various methods.
Mécanisme D'action
The mechanism of action of 2-(4,5-dimethoxy-2-nitrophenyl)-3-(2-fluorophenyl)acrylonitrile is not fully understood, but it is believed to involve the inhibition of tubulin polymerization, which is essential for the formation of microtubules that are involved in various cellular processes, including cell division. 2-(4,5-dimethoxy-2-nitrophenyl)-3-(2-fluorophenyl)acrylonitrile has been shown to bind to the colchicine binding site on tubulin, which prevents the formation of microtubules and leads to cell cycle arrest and apoptosis.
Biochemical and Physiological Effects:
2-(4,5-dimethoxy-2-nitrophenyl)-3-(2-fluorophenyl)acrylonitrile has been shown to exhibit potent antitumor activity in various cancer cell lines, including breast cancer, lung cancer, and prostate cancer. 2-(4,5-dimethoxy-2-nitrophenyl)-3-(2-fluorophenyl)acrylonitrile has also been shown to exhibit anti-inflammatory activity by inhibiting the production of pro-inflammatory cytokines such as TNF-alpha and IL-6. In addition, 2-(4,5-dimethoxy-2-nitrophenyl)-3-(2-fluorophenyl)acrylonitrile has been shown to exhibit anti-angiogenic activity by inhibiting the formation of new blood vessels that are essential for tumor growth and metastasis.
Avantages Et Limitations Des Expériences En Laboratoire
2-(4,5-dimethoxy-2-nitrophenyl)-3-(2-fluorophenyl)acrylonitrile is a versatile compound that can be synthesized using various methods, making it readily available for scientific research. 2-(4,5-dimethoxy-2-nitrophenyl)-3-(2-fluorophenyl)acrylonitrile has also been shown to exhibit potent antitumor activity in various cancer cell lines, making it a promising candidate for the development of anticancer drugs. However, 2-(4,5-dimethoxy-2-nitrophenyl)-3-(2-fluorophenyl)acrylonitrile has some limitations for lab experiments, including its low solubility in water and its potential toxicity, which requires careful handling.
Orientations Futures
There are several future directions for the research on 2-(4,5-dimethoxy-2-nitrophenyl)-3-(2-fluorophenyl)acrylonitrile. One direction is to explore the potential applications of 2-(4,5-dimethoxy-2-nitrophenyl)-3-(2-fluorophenyl)acrylonitrile in combination with other anticancer drugs for the treatment of various cancer types. Another direction is to investigate the potential applications of 2-(4,5-dimethoxy-2-nitrophenyl)-3-(2-fluorophenyl)acrylonitrile in the development of new materials with unique properties. Additionally, further research is needed to fully understand the mechanism of action of 2-(4,5-dimethoxy-2-nitrophenyl)-3-(2-fluorophenyl)acrylonitrile and to identify potential targets for its therapeutic applications.
Méthodes De Synthèse
2-(4,5-dimethoxy-2-nitrophenyl)-3-(2-fluorophenyl)acrylonitrile can be synthesized using various methods, including the Knoevenagel condensation reaction, the Heck reaction, and the Suzuki-Miyaura cross-coupling reaction. The Knoevenagel condensation reaction is the most commonly used method for synthesizing 2-(4,5-dimethoxy-2-nitrophenyl)-3-(2-fluorophenyl)acrylonitrile. This method involves the reaction between 2-fluorobenzaldehyde and 2-nitro-4,5-dimethoxybenzaldehyde in the presence of a base such as piperidine and a solvent such as ethanol.
Applications De Recherche Scientifique
2-(4,5-dimethoxy-2-nitrophenyl)-3-(2-fluorophenyl)acrylonitrile has been extensively studied for its potential applications in various fields, including medicinal chemistry, organic synthesis, and materials science. In medicinal chemistry, 2-(4,5-dimethoxy-2-nitrophenyl)-3-(2-fluorophenyl)acrylonitrile has been shown to exhibit potent antitumor activity against various cancer cell lines, including breast cancer, lung cancer, and prostate cancer. In organic synthesis, 2-(4,5-dimethoxy-2-nitrophenyl)-3-(2-fluorophenyl)acrylonitrile has been used as a versatile building block for the synthesis of various compounds. In materials science, 2-(4,5-dimethoxy-2-nitrophenyl)-3-(2-fluorophenyl)acrylonitrile has been used as a precursor for the synthesis of various metal-organic frameworks (MOFs) that have potential applications in gas storage, separation, and catalysis.
Propriétés
IUPAC Name |
(Z)-2-(4,5-dimethoxy-2-nitrophenyl)-3-(2-fluorophenyl)prop-2-enenitrile |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H13FN2O4/c1-23-16-8-13(15(20(21)22)9-17(16)24-2)12(10-19)7-11-5-3-4-6-14(11)18/h3-9H,1-2H3/b12-7+ |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TXJPNMFXDCSPCY-KPKJPENVSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C(=C1)C(=CC2=CC=CC=C2F)C#N)[N+](=O)[O-])OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=C(C=C(C(=C1)/C(=C/C2=CC=CC=C2F)/C#N)[N+](=O)[O-])OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H13FN2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
328.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2Z)-2-(4,5-dimethoxy-2-nitrophenyl)-3-(2-fluorophenyl)prop-2-enenitrile | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![5-methyl-N-[4-(2-thienyl)-1,3-thiazol-2-yl]-2-pyridinamine](/img/structure/B5797667.png)



amino]methyl}-2-methoxy-6-nitrophenol](/img/structure/B5797690.png)



![methyl (2-benzyl-5-methyl-7-oxo-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidin-6-yl)acetate](/img/structure/B5797748.png)
![N'-[(2,6-dimethoxybenzoyl)oxy]-3-pyridinecarboximidamide](/img/structure/B5797749.png)
![5-{[4-(2-furoylamino)phenyl]amino}-5-oxopentanoic acid](/img/structure/B5797752.png)
